1H-Azepine-3,4,5,6-tetrol, hexahydro-, (3S,4R,5R,6S)- 1H-Azepine-3,4,5,6-tetrol, hexahydro-, (3S,4R,5R,6S)-
Brand Name: Vulcanchem
CAS No.: 16647-61-3
VCID: VC0107776
InChI: InChI=1S/C6H13NO4/c8-3-1-7-2-4(9)6(11)5(3)10/h3-11H,1-2H2/t3-,4-,5-,6-/m0/s1
SMILES: C1C(C(C(C(CN1)O)O)O)O
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol

1H-Azepine-3,4,5,6-tetrol, hexahydro-, (3S,4R,5R,6S)-

CAS No.: 16647-61-3

Main Products

VCID: VC0107776

Molecular Formula: C6H13NO4

Molecular Weight: 163.17 g/mol

1H-Azepine-3,4,5,6-tetrol, hexahydro-, (3S,4R,5R,6S)- - 16647-61-3

CAS No. 16647-61-3
Product Name 1H-Azepine-3,4,5,6-tetrol, hexahydro-, (3S,4R,5R,6S)-
Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
IUPAC Name (3S,4S,5S,6S)-azepane-3,4,5,6-tetrol
Standard InChI InChI=1S/C6H13NO4/c8-3-1-7-2-4(9)6(11)5(3)10/h3-11H,1-2H2/t3-,4-,5-,6-/m0/s1
Standard InChIKey MRFFNLOQLBWKPJ-BXKVDMCESA-N
Isomeric SMILES C1[C@@H]([C@@H]([C@H]([C@H](CN1)O)O)O)O
SMILES C1C(C(C(C(CN1)O)O)O)O
Canonical SMILES C1C(C(C(C(CN1)O)O)O)O
Synonyms 1H-Azepine-3,4,5,6-tetrol, hexahydro-, (3S,4R,5R,6S)-
PubChem Compound 10464642
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator